[1,1'-BIPHENYL]-4-YLBENZENESULFONATE
Overview
Description
[1,1’-BIPHENYL]-4-YLBENZENESULFONATE is an organic compound that belongs to the class of biphenyl derivatives. It consists of a biphenyl moiety attached to a benzenesulfonate group. This compound is known for its unique structural properties and has found applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of [1,1’-BIPHENYL]-4-YLBENZENESULFONATE typically involves the coupling of biphenyl derivatives with benzenesulfonate groups. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
[1,1’-BIPHENYL]-4-YLBENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of biphenyl derivatives with reduced sulfonate groups.
Scientific Research Applications
[1,1’-BIPHENYL]-4-YLBENZENESULFONATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,1’-BIPHENYL]-4-YLBENZENESULFONATE involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
[1,1’-BIPHENYL]-4-YLBENZENESULFONATE can be compared with other biphenyl derivatives such as:
Biphenyl-4-thiol: Known for its use in self-assembled monolayers and nanotechnology applications.
Biphenyl-4-carbonitrile: Used in the synthesis of organic semiconductors and optoelectronic devices.
Biphenyl-4-yl-oxoethylbenzoate: Studied for its potential biological activities and applications in medicinal chemistry.
Each of these compounds has unique properties and applications, making [1,1’-BIPHENYL]-4-YLBENZENESULFONATE a valuable addition to the family of biphenyl derivatives.
Properties
IUPAC Name |
(4-phenylphenyl) benzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3S/c19-22(20,18-9-5-2-6-10-18)21-17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZMCOMNTKMOPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278296 | |
Record name | biphenyl-4-yl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32337-48-7 | |
Record name | NSC95763 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95763 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC6940 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | biphenyl-4-yl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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